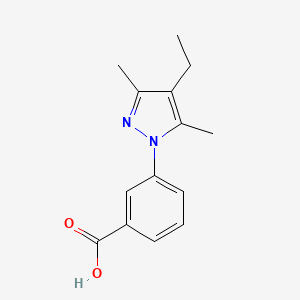

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Description

Systematic Nomenclature and Molecular Formula

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid follows the International Union of Pure and Applied Chemistry nomenclature system, reflecting its complex heterocyclic structure. The systematic name indicates the presence of a benzoic acid core with a pyrazole substituent at the meta position, where the pyrazole ring itself bears ethyl and methyl substituents at specific positions. The molecular formula C₁₄H₁₆N₂O₂ demonstrates the compound's composition, consisting of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This molecular composition yields a molecular weight of 244.29 daltons, positioning it within the range typical of small to medium-sized organic molecules suitable for detailed structural analysis.

The Chemical Abstracts Service registry number 1266405-58-6 provides a unique identifier for this compound in chemical databases and literature. The linear formula representation emphasizes the connectivity pattern within the molecule, highlighting the bridge between the aromatic benzoic acid portion and the heterocyclic pyrazole ring system. The International Chemical Identifier code 1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18) encodes the complete structural information in a standardized format. The corresponding International Chemical Identifier Key ZRWXRQUSQLYWAS-UHFFFAOYSA-N serves as a shortened, hashed version of the full identifier for rapid database searching and cross-referencing purposes.

The molecular structure incorporates both aromatic and heterocyclic elements, creating a bifunctional system where electronic effects from both ring systems can influence the overall molecular properties. The presence of the carboxylic acid functional group introduces hydrogen bonding capability and potential ionic character under appropriate conditions. The substitution pattern on the pyrazole ring, with methyl groups at positions 3 and 5 and an ethyl group at position 4, creates steric and electronic effects that significantly influence the molecule's three-dimensional conformation and reactivity profile.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallographic analysis provides fundamental insights into the solid-state structure and molecular geometry of this compound. The technique involves mounting single crystals in intense monochromatic X-ray beams and measuring the diffraction patterns produced when the crystalline structure causes the incident radiation to scatter in specific directions. The crystallographic data collection process requires high-quality crystals larger than 0.1 millimeters in all dimensions, with minimal internal imperfections such as cracks or twinning defects. Modern crystallographic studies employ charge-coupled device image sensors or pixel detectors to record reflection intensities with high precision and accuracy.

The systematic approach to crystal structure determination begins with indexing the reflections to identify unit cell dimensions and space group symmetry. For organic molecules like pyrazole derivatives, the space group determination eliminates reflection symmetries that cannot occur in chiral molecules, reducing the possible space groups from 230 to 65 for protein-like compounds. The data integration process converts hundreds of individual diffraction images into a comprehensive dataset containing Miller indices and corresponding intensities for each reflection. Multiple data sets covering complete rotational ranges ensure adequate coverage of reciprocal space and provide redundancy for statistical analysis.

Structural refinement involves computational methods that combine the experimental diffraction data with chemical knowledge to produce accurate atomic positions and thermal parameters. The final refined crystal structure provides precise bond lengths, bond angles, and dihedral angles that characterize the molecular geometry in the solid state. For this compound, the crystallographic analysis reveals the spatial relationship between the benzoic acid moiety and the pyrazole ring, including the dihedral angle between the two aromatic systems and the conformational preferences of the ethyl and methyl substituents.

The Cambridge Crystallographic Data Centre maintains extensive databases of crystal structures, with reference numbers issued sequentially as structures are deposited. The database system provides six-letter reference codes for published structures, enabling efficient retrieval and comparison of related compounds. Crystal packing analysis reveals intermolecular interactions such as hydrogen bonding patterns, aromatic stacking arrangements, and van der Waals contacts that stabilize the solid-state structure. These packing motifs often influence the physical properties of the crystalline material, including melting point, solubility, and mechanical characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance spectroscopy reveals the chemical environments of all hydrogen atoms in the molecule, with characteristic chemical shifts reflecting the electronic environment around each proton. The aromatic protons of the benzoic acid ring typically appear in the 7-8 parts per million region, while the methyl groups on the pyrazole ring show distinct signals around 2-3 parts per million. The ethyl group produces a characteristic ethyl pattern with a triplet for the methyl group and a quartet for the methylene group, confirming the presence and connectivity of this substituent.

Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about all carbon environments in the molecule. The carbonyl carbon of the carboxylic acid group appears significantly downfield, typically around 170-180 parts per million, while the aromatic carbons produce signals in the 120-140 parts per million region. The pyrazole ring carbons show characteristic chemical shifts that depend on their substitution pattern and proximity to the nitrogen atoms. Modern nuclear magnetic resonance prediction tools enable comparison of experimental spectra with calculated values, facilitating structural confirmation and assignment of individual resonances.

Infrared spectroscopy identifies functional groups and bonding patterns through characteristic vibrational frequencies. The carboxylic acid group produces distinctive stretching vibrations for both the carbon-oxygen and oxygen-hydrogen bonds, typically appearing around 1700 and 2500-3500 wavenumbers respectively. The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, while the pyrazole ring contributes additional characteristic frequencies. The substitution pattern on both aromatic systems influences the exact positions and intensities of these vibrational bands, providing detailed structural information.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 244 confirms the molecular formula C₁₄H₁₆N₂O₂. Fragmentation patterns reveal the stability of different molecular regions under ionization conditions, with common fragment ions corresponding to loss of the carboxylic acid group or cleavage within the substituent groups. High-resolution mass spectrometry provides exact mass measurements that distinguish between possible molecular formulas and confirm elemental composition.

Tautomerism and Conformational Isomerism in Pyrazole Derivatives

Pyrazole derivatives exhibit complex tautomeric equilibria that significantly influence their chemical and physical properties. The fundamental pyrazole structure contains adjacent nitrogen atoms that can participate in tautomeric interconversion through proton migration. In this compound, the pyrazole ring adopts a substitution pattern that affects the relative stability of different tautomeric forms. The presence of substituents at positions 3, 4, and 5 of the pyrazole ring creates steric and electronic effects that favor specific tautomeric structures over others.

The substitution pattern in this compound, with methyl groups at positions 3 and 5 and an ethyl group at position 4, creates a fully substituted pyrazole ring where tautomerization is significantly restricted compared to unsubstituted pyrazoles. The nitrogen atom at position 1 of the pyrazole ring forms the connection to the benzoic acid aromatic system, effectively blocking tautomeric interconversion at this position. However, the electronic distribution within the pyrazole ring still influences the overall molecular properties through resonance effects and electron density modulation.

Conformational analysis reveals the rotational flexibility around the bond connecting the pyrazole ring to the benzoic acid moiety. The dihedral angle between these two aromatic systems can vary, creating different conformational isomers with distinct energies and properties. Steric interactions between the substituents on the pyrazole ring and the benzoic acid system influence the preferred conformational arrangements. The carboxylic acid group can also participate in intramolecular hydrogen bonding with the pyrazole nitrogen atoms under certain conformational conditions, further stabilizing specific geometric arrangements.

Variable temperature nuclear magnetic resonance studies provide experimental evidence for conformational dynamics in solution. At elevated temperatures, increased molecular motion allows rapid interconversion between different conformational states, leading to averaged nuclear magnetic resonance signals. At lower temperatures, conformational exchange rates decrease, potentially allowing observation of individual conformational forms with distinct spectroscopic signatures. The energy barriers for conformational interconversion determine the temperature ranges where dynamic effects become observable in the nuclear magnetic resonance spectra.

Properties

IUPAC Name |

3-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWXRQUSQLYWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C2=CC=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-3,5-dimethyl-1H-pyrazole with a benzoic acid derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

Oxidation: Carboxylate derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against breast cancer cells, where it significantly reduced cell viability at micromolar concentrations .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it was found to reduce markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

Materials Science

Polymer Additives

In materials science, this compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal degradation temperatures and tensile strength .

Nanocomposite Development

The compound is also utilized in the development of nanocomposites where it acts as a stabilizing agent for nanoparticles. This application is particularly relevant in the production of conductive materials for electronic applications .

Biochemical Applications

Enzyme Inhibition Studies

Recent studies have explored the use of this compound as an enzyme inhibitor. It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders .

Solubility Studies

Given its importance in drug formulation, research has focused on the solubility characteristics of this compound in various solvents. A comprehensive solubility study indicated that the compound is soluble in organic solvents such as DMSO and ethanol, which aids in its application for biological assays .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Case Study 2: Polymer Enhancement

In another research project focusing on polymer composites, the addition of this compound to polystyrene matrices resulted in a notable increase in thermal stability (up to 30°C higher than controls) and improved mechanical properties, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The benzoic acid moiety can also participate in ionic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Analogues

Structural analogues differ in substituent groups on the pyrazole ring or the position of the benzoic acid group. Key examples include:

Key Observations :

- Substituent Effects : The ethyl group in the target compound increases steric bulk compared to analogues with chlorine or hydrogen at the same position. This may influence binding affinity in biological systems.

- Positional Isomerism: The meta vs.

Physicochemical Properties

Key Observations :

- Chlorinated analogues exhibit higher boiling points and densities due to increased molecular weight and polarity .

- Data gaps for the target compound highlight the need for further experimental characterization.

Key Observations :

- Ethyl and methyl substituents contribute to moderate toxicity, while chlorinated analogues may pose additional risks .

Biological Activity

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, with a molecular formula of and CAS number 1266405-58-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazole-containing compounds known for diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.

The compound features a molecular weight of 244.29 g/mol and is characterized by the presence of both aromatic and heterocyclic structures. Its structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. For instance, derivatives containing a 1H-pyrazole scaffold have demonstrated effectiveness against lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(4-Ethyl-3,5-dimethyl-pyrazol) | MDA-MB-231 (Breast) | TBD | |

| 1H-Pyrazole Derivative | HepG2 (Liver) | TBD | |

| Pazopanib | Renal | TBD |

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are also noteworthy. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for such compounds often fall within effective ranges for clinical applications .

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacteria Type | MIC (µM) | Reference |

|---|---|---|---|

| 3-(4-Ethyl-3,5-dimethyl-pyrazol) | Staphylococcus aureus | TBD | |

| Pyrazole Analog | Escherichia coli | TBD |

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, the anti-inflammatory potential of pyrazole derivatives is being explored. These compounds have been implicated in the modulation of inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Case Studies

- Study on Anticancer Activity : A recent study synthesized several pyrazole derivatives and evaluated their anticancer activity in vitro against various cancer cell lines. The results indicated that specific modifications in the pyrazole structure significantly enhanced their antiproliferative effects .

- Antibacterial Evaluation : Another research article assessed the antibacterial efficacy of pyrazole derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Q & A

Q. What safety protocols are essential when handling 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid in laboratory settings?

The compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). Researchers must use personal protective equipment (PPE), including gloves, goggles, and lab coats, and work in a well-ventilated fume hood. First-aid measures include rinsing exposed skin/eyes with water and seeking immediate medical attention for ingestion .

Q. What synthetic methodologies are effective for preparing this compound?

A validated route involves triazenylpyrazole precursors undergoing azide-mediated cyclization. For example, ethyl 3-azido-1-benzyl-pyrazole-4-carboxylate can be synthesized via reaction with azido(trimethyl)silane and trifluoroacetic acid, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient). Yields up to 51% are achievable, with structural confirmation via H/C NMR and mass spectrometry . Alternative methods include ester hydrolysis of pyrazole intermediates, as seen in related benzoic acid derivatives .

Q. How is the purity and structural identity of this compound confirmed experimentally?

Key techniques include:

- NMR spectroscopy : H NMR (400 MHz) peaks at δ 7.84 (s, 1H, pyrazole) and δ 5.19 (s, 2H, benzyl CH) confirm substitution patterns.

- Mass spectrometry : High-resolution EI-MS (m/z 271.1065) matches the molecular formula CHNO.

- Infrared spectroscopy : Strong absorption at 2143 cm (azide stretch) and 1704 cm (ester C=O) .

Advanced Research Questions

Q. How can computational modeling optimize derivatives of this compound for target applications?

Molecular docking and dynamics simulations using software like Discovery Studio enable prediction of binding affinities and stability. For instance, benzofuran-based analogs are designed by modifying substituents on the pyrazole and benzoic acid moieties to enhance interactions with biological targets. Libraries of derivatives can be screened for ADME properties (absorption, distribution, metabolism, excretion) prior to synthesis .

Q. What structural modifications enhance the bioactivity of pyrazole-benzoic acid hybrids?

Introducing electron-withdrawing groups (e.g., halogens) on the pyrazole ring or methoxy groups on the benzoic acid moiety improves antioxidant and anti-inflammatory activity, as demonstrated in analogs like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Derivatives with hydroxyl or carbamothioyl groups show enhanced radical scavenging capacity (e.g., IC values comparable to ascorbic acid in DPPH assays) .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Discrepancies in NMR or MS data can arise from impurities or tautomeric forms. Strategies include:

- Cross-validation : Comparing experimental H NMR shifts with computational predictions (e.g., ChemDraw simulations).

- Advanced techniques : 2D NMR (COSY, HSQC) to assign proton-carbon correlations and X-ray crystallography for absolute configuration determination.

- Repurification : Re-running flash chromatography with adjusted solvent ratios to isolate pure fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.